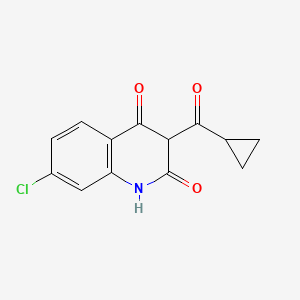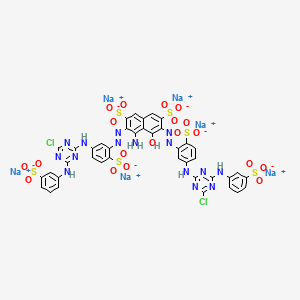
Hexasodium 4-amino-3,6-bis((5-((4-chloro-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-3,6-bis5-4-chloro-6-(3-sulphonatophenyl)amino-1,3,5-triazin-2-ylamino-2-sulphonatophenylazo-5-hydroxynaphthalene-2,7-disulphonate (sodium salt) is a complex organic compound primarily used as a dye in the textile industry. It is known for its vibrant and long-lasting color properties, making it a popular choice for dyeing fabrics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the naphthalene ring with sulfonic acid groups at the 2 and 7 positions. The amino group is introduced at the 4 position, followed by the formation of the triazine ring with a sulfonamido group at the 3 and 6 positions. The triazine ring is then connected to the naphthalene ring through an azo dye structure .
Industrial Production Methods
Industrial production typically involves the use of large-scale reactors where the necessary reagents are combined under controlled conditions. The reaction is carried out in a solvent mixture, often using dioxane or dichloroethane, with sodium carbonate as a base. The process may also involve microwave irradiation to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ions in the triazine ring can be replaced by primary amines under reflux conditions.
Oxidation and Reduction: The azo dye structure can undergo redox reactions, altering its color properties.
Common Reagents and Conditions
Substitution: Primary amines, dioxane or dichloroethane as solvents, sodium carbonate as a base.
Oxidation/Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium dithionite.
Major Products
The major products formed from these reactions include various substituted triazine derivatives and modified azo dyes .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its azo dye structure, which can interact with various molecular targets. The sulfonic acid groups enhance its solubility in water, allowing it to penetrate fabrics and biological tissues effectively. The triazine ring provides stability and resistance to degradation .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3,6-bis5-4-chloro-6-(2-methyl-4-sulfophenyl)amino-1,3,5-triazin-2-ylamino-2-sulfophenylazo-5-hydroxy-2,7-naphthalenedisulfonic acid (sodium salt)
- Hexasodium 4-amino-3,6-bis5-4-chloro-6-(3-sulphonatophenyl)amino-1,3,5-triazin-2-ylamino-2-sulphonatophenylazo-5-hydroxynaphthalene-2,7-disulphonate
Uniqueness
The unique combination of the naphthalene ring, triazine ring, and azo dye structure in this compound provides exceptional color stability and resistance to fading. Its solubility in water and ability to bind to various substrates make it highly versatile for different applications .
Properties
CAS No. |
68133-24-4 |
|---|---|
Molecular Formula |
C40H23Cl2N15Na6O19S6 |
Molecular Weight |
1418.9 g/mol |
IUPAC Name |
hexasodium;4-amino-3,6-bis[[5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C40H29Cl2N15O19S6.6Na/c41-35-48-37(44-18-3-1-5-22(13-18)77(59,60)61)52-39(50-35)46-20-7-9-26(79(65,66)67)24(15-20)54-56-32-28(81(71,72)73)11-17-12-29(82(74,75)76)33(34(58)30(17)31(32)43)57-55-25-16-21(8-10-27(25)80(68,69)70)47-40-51-36(42)49-38(53-40)45-19-4-2-6-23(14-19)78(62,63)64;;;;;;/h1-16,58H,43H2,(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H2,44,46,48,50,52)(H2,45,47,49,51,53);;;;;;/q;6*+1/p-6 |
InChI Key |
YRPZCUJHDXAQRR-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)S(=O)(=O)[O-])N=NC4=C(C5=C(C(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=CC(=C6)NC7=NC(=NC(=N7)NC8=CC(=CC=C8)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


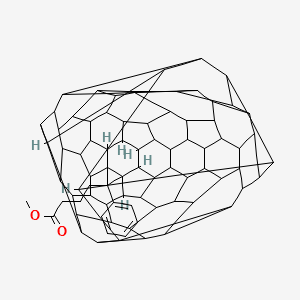

![3-(2-Oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-3-yl)prop-2-enoic acid](/img/structure/B14794733.png)
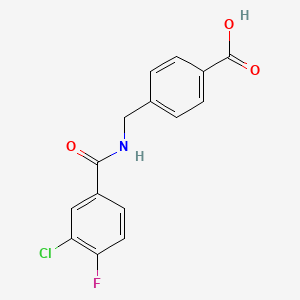
![6-(2,4-Difluorophenoxy)-2-(1,4-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B14794753.png)
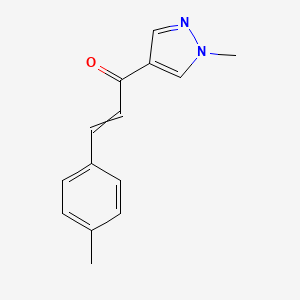
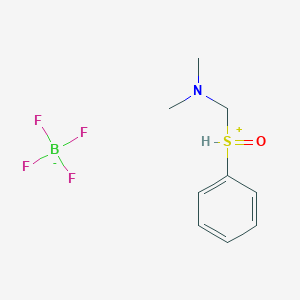
![[(1R,1'R,4S,4'R,12'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B14794775.png)
![6-(benzyloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B14794776.png)
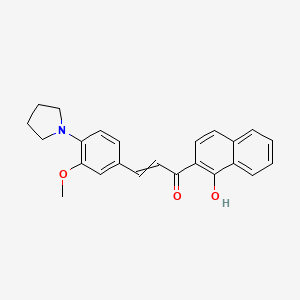
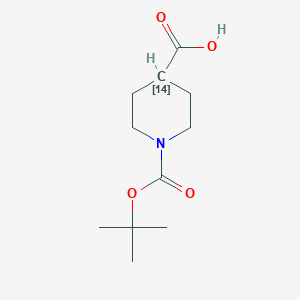
![N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;hydrate](/img/structure/B14794805.png)
